molecular formula C7H12N2S B13629436 ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine

Cat. No.: B13629436
M. Wt: 156.25 g/mol
InChI Key: COCSOPHFCPRQRJ-UHFFFAOYSA-N
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Description

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the hydrazine group in this compound makes it a compound of interest in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine typically involves the reaction of 2,5-dimethylthiophene with hydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2,5-Dimethylthiophene and hydrazine.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating the mixture to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of ((2,5-Dimethylthiophen-3-yl)methyl)hydrazine involves its interaction with molecular targets in biological systems. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Acts as an anti-inflammatory agent.

    1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist.

Uniqueness

((2,5-Dimethylthiophen-3-yl)methyl)hydrazine is unique due to the presence of both the thiophene and hydrazine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(2,5-dimethylthiophen-3-yl)methylhydrazine

InChI

InChI=1S/C7H12N2S/c1-5-3-7(4-9-8)6(2)10-5/h3,9H,4,8H2,1-2H3

InChI Key

COCSOPHFCPRQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)CNN

Origin of Product

United States

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